molecular formula C29H29ClF3N5O5S B11451396 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

Cat. No.: B11451396
M. Wt: 652.1 g/mol
InChI Key: MPLSLENJCLPVPM-UHFFFAOYSA-N
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Description

N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a chlorophenyl group, and a pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDE involves multiple steps, including the formation of the pyrazole ring, the introduction of the chlorophenyl group, and the attachment of the pyrimidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents like halogens or nucleophiles.

    Addition: Addition reactions can occur at the double bonds or aromatic rings, leading to the formation of new compounds with added functional groups.

Scientific Research Applications

N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases due to its unique chemical structure and biological activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDE include other pyrazole and pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Some examples of similar compounds include:

Properties

Molecular Formula

C29H29ClF3N5O5S

Molecular Weight

652.1 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanamide

InChI

InChI=1S/C29H29ClF3N5O5S/c1-17-27(18(2)38(37-17)16-19-7-10-21(30)11-8-19)36-26(39)6-5-13-44(40,41)28-34-22(15-25(35-28)29(31,32)33)20-9-12-23(42-3)24(14-20)43-4/h7-12,14-15H,5-6,13,16H2,1-4H3,(H,36,39)

InChI Key

MPLSLENJCLPVPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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